molecular formula C10H7BrO2 B1273718 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone CAS No. 844891-02-7

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

Cat. No. B1273718
CAS RN: 844891-02-7
M. Wt: 239.06 g/mol
InChI Key: KRXJQVYCIGDILC-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, also known as 1-bromo-2-benzofuran-1-ethanone, is a small organic molecule that has been studied extensively by scientists due to its unique properties. It is a highly versatile compound with a wide range of applications in both organic synthesis and scientific research. This compound has been used to synthesize a variety of products, including pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in biochemistry and physiological research.

Scientific Research Applications

Polymer Synthesis and Characterization

  • Creation of Novel Polymers : A methacrylate monomer containing a benzofuran side group was synthesized and polymerized, resulting in a novel polymer with specific thermal properties. This process could be crucial for developing new materials with unique thermal and physical properties (Koca et al., 2012).

Biocatalysis and Green Chemistry

  • Biocatalytic Reduction : Lactobacillus paracasei BD87E6 was used as a biocatalyst for the bioreduction of benzofuran ethanone to enantiopure benzofuran ethanol. This process represents a scalable, green method for producing optically active aromatic alcohols, which are valuable in pharmaceuticals (Şahin, 2019).

Therapeutic Potential and Biological Activities

  • Bioactive Compound Isolation : A new benzofuran derivative was isolated from the roots of Petasites hybridus, showing moderate inhibitory activity on breast cancer cells. This suggests potential therapeutic applications for this compound and related structures (Khaleghi et al., 2011).
  • Synthesis of Biological Active Compounds : Benzofuran derivatives have been synthesized and shown to possess potent immunosuppressive and immunostimulatory activities. These compounds can inhibit macrophages and T-lymphocytes, suggesting potential applications in regulating immune response and treating immune-related disorders (Abdel‐Aziz et al., 2011).

Safety and Hazards

Benzofuran derivatives can have various safety and hazard profiles, depending on their specific structures. For example, some benzofuran derivatives can cause eye irritation .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research in this area is likely to focus on the discovery of new drugs in the fields of drug invention and development .

Biochemical Analysis

Biochemical Properties

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen synthase kinase-3 (GSK-3) and cholinesterase . These interactions can lead to the modulation of cellular processes and have potential therapeutic implications.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling molecules like serotonin receptors and monoamine transporters . These effects can lead to changes in cell function, including alterations in neurotransmitter levels and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been shown to bind to specific receptors and enzymes, leading to the inhibition of their activity . This can result in the modulation of downstream signaling pathways and alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit time-dependent changes in their biological activity, with potential implications for their use in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to affect neurotransmitter levels and behavior in animal models, with dose-dependent variations in their effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

1-(1-benzofuran-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXJQVYCIGDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383567
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844891-02-7
Record name 1-(5-Benzofuranyl)-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromoacetyl)benzo[b]furan
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